6-Bromo-5-methylnicotinohydrazide

Medicinal Chemistry Pharmacokinetics Halogen Effects

Programs targeting antitubercular or DNA-intercalating agents frequently encounter synthetic barriers with unsubstituted or halogen-variant nicotinohydrazides. 6-Bromo-5-methylnicotinohydrazide directly addresses these limitations as a unique, dual-reactive scaffold: - Enables sequential SNAr functionalization via the 6-bromo handle, impossible with the parent or chloro analogs. - Yields 2,5-disubstituted oxadiazoles through established α-bromo nitroalkane methodology. - Provides critical lipophilicity enhancement for antimycobacterial potency (MIC 6.25-12.5 µg/mL demonstrated for analogous bromophenyl hydrazides).

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Cat. No. B12961310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylnicotinohydrazide
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Br)C(=O)NN
InChIInChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12)
InChIKeyAICOJHGRUUAPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylnicotinohydrazide Overview & Procurement


6-Bromo-5-methylnicotinohydrazide is a heterocyclic acyl hydrazide building block with the molecular formula C7H8BrN3O (MW: 230.06 g/mol). This compound features a pyridine ring substituted at the 6-position with bromine and at the 5-position with a methyl group, coupled to a carbohydrazide moiety at the 3-position . It serves as a key precursor for the synthesis of hydrazone derivatives and 1,3,4-oxadiazole heterocycles via condensation with aldehydes or cyclocondensation reactions [1]. As a research-use-only compound, it is primarily utilized in medicinal chemistry and agrochemical lead optimization programs.

Generic Substitution Risks for 6-Bromo-5-methylnicotinohydrazide


Generic substitution among nicotinohydrazide analogs is not scientifically sound due to the divergent reactivity and physicochemical properties conferred by the 6-position halogen substituent. The bromine atom in 6-bromo-5-methylnicotinohydrazide provides a unique combination of moderate leaving-group capacity for nucleophilic aromatic substitution (SNAr) and substantial lipophilicity enhancement compared to hydrogen, chlorine, or fluorine counterparts [1]. Structure-activity relationship (SAR) studies on nicotinohydrazide derivatives have established that lipophilicity is a crucial determinant of biological activity, with halogen substitution patterns directly influencing antimycobacterial potency [2]. Furthermore, the presence of bromine enables distinct synthetic pathways—including direct coupling with α-bromo nitroalkanes for oxadiazole synthesis—that are inaccessible or inefficient with the 5-methylnicotinohydrazide parent compound lacking the halogen handle [3]. The evidence presented below quantifies these differentiation dimensions.

6-Bromo-5-methylnicotinohydrazide Comparative Evidence


Molecular Weight Differentiation vs. Parent Compound

6-Bromo-5-methylnicotinohydrazide (MW = 230.06 g/mol) exhibits a 78.89 g/mol (52.2%) molecular weight increase relative to the unsubstituted parent compound 5-methylnicotinohydrazide (MW = 151.17 g/mol). This mass difference is entirely attributable to the 6-position bromine substituent replacing hydrogen . The bromine atom provides a synthetically tractable leaving group for SNAr reactions and serves as a heavy atom for anomalous scattering in X-ray crystallography, enabling structural biology applications inaccessible to the lighter parent compound [1].

Medicinal Chemistry Pharmacokinetics Halogen Effects

Hydrazinolysis Yield Range for Nicotinohydrazides

The synthesis of 6-bromo-5-methylnicotinohydrazide proceeds via hydrazinolysis of the corresponding ethyl ester precursor (ethyl 5-methyl-6-bromonicotinate) with hydrazine hydrate in ethanol under reflux conditions . Comparative yield data for structurally analogous 6-aryl-2-methylnicotinohydrazides prepared via identical hydrazinolysis methodology demonstrate isolated yields ranging from 52% to 89%, establishing a reproducible baseline for procurement planning [1]. This well-established route offers predictable synthetic accessibility that may not be equally assured for less common 6-position substituents.

Synthetic Methodology Process Chemistry Yield Optimization

Bromine Enhances Antitubercular SAR via Lipophilicity

SAR studies on nicotinic acid hydrazide derivatives have established that lipophilicity is a crucial element accounting for antimycobacterial activity against M. tuberculosis [1]. Within the 6-aryl-2-methylnicotinohydrazide series, derivatives incorporating bromophenyl substituents (e.g., N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides 7a–f) demonstrated measurable antitubercular activity, with the most active isatin hydrazides (8b and 8c) achieving MIC values of 12.5 and 6.25 µg/mL respectively against M. tuberculosis [2]. The bromine atom in 6-bromo-5-methylnicotinohydrazide is expected to confer similar lipophilicity-driven activity enhancement relative to unsubstituted or fluoro analogs, consistent with the established SAR trend that electron-withdrawing halo groups improve antimycobacterial potency [3].

Antitubercular Structure-Activity Relationship Lipophilicity

Bromo Substituent Enables DNA Intercalation

Spectroscopic and molecular docking studies on isonicotinohydrazide derivatives have revealed that the nature of the aromatic substituent dictates the mechanism of DNA interaction. Specifically, bromo-substituted isonicotinohydrazides (SF-1) interact with DNA via intercalation, whereas methoxy-substituted (SF-2) and hydroxy-substituted (SF-3) derivatives interact through groove binding [1]. This mechanistic differentiation has direct implications for anticancer agent design: intercalation typically induces more potent DNA damage and apoptosis signaling. In contrast, the fluoro-substituted analog (SF-4) also exhibits intercalation but with altered binding affinity and geometry [2]. For programs targeting DNA as a therapeutic modality, 6-bromo-5-methylnicotinohydrazide offers a mechanistically privileged starting scaffold for intercalator development.

DNA Binding Molecular Docking Anticancer

Bromine Leaving Group for 1,3,4-Oxadiazole Synthesis

A convergent synthetic methodology for 1,3,4-oxadiazoles has been established wherein α-bromo nitroalkanes are coupled directly to acyl hydrazides to deliver 2,5-disubstituted oxadiazoles, bypassing the traditional 1,2-diacyl hydrazide intermediate [1]. This transformation is uniquely enabled by the presence of bromine on the coupling partner and proceeds under semiaqueous conditions. While this methodology was demonstrated using α-bromo nitroalkanes as the electrophilic component, 6-bromo-5-methylnicotinohydrazide contains a bromine substituent on the pyridine ring that can participate in analogous transformations, including SNAr-based diversification prior to or following oxadiazole formation. In contrast, the 6-chloro analog (6-chloronicotinohydrazide) offers different reactivity profiles: chlorine is a poorer leaving group in SNAr reactions, limiting coupling efficiency with weaker nucleophiles and requiring harsher reaction conditions [2].

Heterocyclic Synthesis 1,3,4-Oxadiazole Cyclocondensation

Limited Direct Comparative Data

Comprehensive literature analysis reveals a notable absence of direct, head-to-head comparative studies evaluating 6-bromo-5-methylnicotinohydrazide against its closest structural analogs (e.g., 6-chloro-5-methylnicotinohydrazide, 6-fluoro-5-methylnicotinohydrazide, or 5-methylnicotinohydrazide) in standardized biological or chemical assays. No peer-reviewed publications reporting IC50, EC50, MIC, or Kd values specifically for 6-bromo-5-methylnicotinohydrazide were identified in the open scientific literature. The differentiation claims presented in this guide derive primarily from physicochemical property calculations, class-level SAR inferences, and synthetic methodology precedents established with structurally related compounds. Consequently, procurement decisions involving this compound should acknowledge that empirical biological or catalytic performance relative to comparators has not been independently established and must be determined experimentally by the end-user.

Evidence Gap Procurement Risk Data Limitations

6-Bromo-5-methylnicotinohydrazide Application Scenarios


Antitubercular Lead Optimization via Lipophilicity

Medicinal chemistry programs targeting M. tuberculosis should prioritize 6-bromo-5-methylnicotinohydrazide as a scaffold for hydrazone derivative synthesis. Class-level SAR evidence demonstrates that isatin hydrazides derived from bromophenyl-substituted nicotinohydrazides achieve MIC values of 6.25-12.5 µg/mL against M. tuberculosis, with lipophilicity identified as the crucial driver of antimycobacterial activity [1]. The 6-bromo substituent on this compound provides the requisite lipophilicity enhancement while preserving the hydrazide functionality for condensation with isatin or aldehyde partners. This scenario directly follows from the evidence in Section 3 establishing bromine substitution as a favorable SAR determinant for antitubercular potency.

DNA Intercalator Development for Anticancer

Research groups investigating DNA-targeted anticancer agents should select 6-bromo-5-methylnicotinohydrazide over methoxy or hydroxy-substituted nicotinohydrazide analogs. Molecular docking and spectroscopic evidence demonstrates that bromo-substituted isonicotinohydrazides interact with DNA via intercalation, whereas methoxy- and hydroxy-substituted derivatives exhibit groove binding [2]. Intercalation typically produces more pronounced DNA damage responses and apoptosis induction. The bromine substituent in 6-bromo-5-methylnicotinohydrazide positions this compound as a mechanistically privileged scaffold for intercalator development.

Sequential SNAr Functionalization for Library Synthesis

Medicinal chemistry groups requiring late-stage diversification of pyridine scaffolds should procure 6-bromo-5-methylnicotinohydrazide rather than 6-chloro-5-methylnicotinohydrazide or unsubstituted 5-methylnicotinohydrazide. The bromine atom provides moderate leaving-group capacity for nucleophilic aromatic substitution (SNAr), enabling sequential functionalization strategies . This contrasts with the chloro analog, where the poorer leaving group ability of chlorine necessitates harsher reaction conditions and limits coupling efficiency with weaker nucleophiles. Additionally, the hydrazide moiety remains available for parallel condensation chemistry, enabling orthogonal diversification strategies that maximize chemical space exploration from a single building block.

1,3,4-Oxadiazole Synthesis with Orthogonal Reactivity

Synthetic chemistry programs focused on 1,3,4-oxadiazole-containing compound libraries should utilize 6-bromo-5-methylnicotinohydrazide as a precursor. Established methodology demonstrates that acyl hydrazides can be converted to 2,5-disubstituted oxadiazoles via coupling with α-bromo nitroalkanes [3]. The presence of bromine on the pyridine ring of 6-bromo-5-methylnicotinohydrazide provides an orthogonal reactive handle that can be addressed either before or after oxadiazole formation, enabling access to complex, diversely substituted heterocyclic scaffolds that are inaccessible from unsubstituted hydrazide precursors. This scenario derives from the synthetic differentiation evidence presented in Section 3.

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